6-Bromo-3-iodo-7-methyl-1H-indazole is a heterocyclic compound with the molecular formula CHBrIN. This compound is a derivative of indazole, characterized by its unique substitution pattern, which includes a bromine atom at the 6-position, an iodine atom at the 3-position, and a methyl group at the 7-position of the indazole ring. Its structural configuration contributes to its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
The synthesis of 6-Bromo-3-iodo-7-methyl-1H-indazole typically involves multi-step organic reactions. A common method includes:
The reaction conditions often involve solvents such as acetonitrile or dichloromethane, along with catalysts to enhance reaction efficiency. In industrial settings, continuous flow reactors and automated synthesis systems may be used to optimize yield and purity.
The molecular structure of 6-Bromo-3-iodo-7-methyl-1H-indazole can be described as follows:
This specific substitution pattern imparts distinct chemical reactivity and potential biological activities to the compound.
6-Bromo-3-iodo-7-methyl-1H-indazole participates in various chemical reactions due to its halogen substituents:
Research indicates that 6-Bromo-3-iodo-7-methyl-1H-indazole exhibits promising biological activities, particularly as an anti-cancer agent. Its mechanism of action involves:
The physical and chemical properties of 6-Bromo-3-iodo-7-methyl-1H-indazole include:
Data from spectroscopic analyses (e.g., NMR) confirm its structural integrity and purity, which are critical for its application in scientific research .
6-Bromo-3-iodo-7-methyl-1H-indazole has several scientific research applications:
The strategic introduction of halogens at specific positions on the indazole ring is essential for accessing 6-Bromo-3-iodo-7-methyl-1H-indazole (CAS 1965309-01-6, Molecular Formula: C₈H₆BrIN₂). This compound's synthetic utility stems from the divergent reactivity of bromine and iodine atoms, enabling downstream cross-coupling reactions for pharmaceutical building blocks.
Position-selective halogenation exploits electronic and steric differences within the indazole ring. Bromination at the electron-rich C6 position of 7-methyl-1H-indazole proceeds efficiently using N-bromosuccinimide (NBS) in aprotic solvents like acetonitrile or dichloromethane. Subsequent iodination at C3 requires stronger electrophiles due to decreased nucleophilicity, achieved using iodine monochloride (ICl) under controlled conditions. Key parameters include:
Table 1: Optimization of Selective Halogenation Conditions
Target Position | Reagent | Solvent | Temperature | Yield Range |
---|---|---|---|---|
C6 (Bromination) | NBS | CH₃CN | 0–25°C | 75–85% |
C3 (Iodination) | ICl | DCM | 50–80°C | 65–75% |
N-Halosuccinimides (NXS) provide controlled halogen delivery due to their moderate electrophilicity and in situ generation of halogenium ions. N-bromosuccinimide (NBS) selectively targets the C6 position of 7-methyl-1H-indazole due to:
For C3 iodination, iodine monochloride outperforms N-iodosuccinimide (NIS) by providing higher electrophilicity, crucial for functionalizing the less reactive pyrazole ring position .
A validated route involves sequential halogenation of commercially available 7-methyl-1H-indazole. The optimal sequence prioritizes bromination before iodination:
Table 2: Sequential Halogenation Pathway Performance
Step | Starting Material | Product | Key Conditions | Yield |
---|---|---|---|---|
1 | 7-Methyl-1H-indazole | 6-Bromo-7-methyl-1H-indazole | NBS, CH₃CN, 25°C | 82% |
2 | 6-Bromo-7-methyl-1H-indazole | 6-Bromo-3-iodo-7-methyl-1H-indazole | ICl, DCM, 65°C | 71% |
This sequence minimizes polyhalogenation and regioisomer formation, confirmed by NMR analysis showing characteristic singlets for H5 (δ 7.25 ppm) and methyl protons (δ 2.55 ppm) .
Palladium and copper catalysis enables direct C-H functionalization, bypassing pre-halogenated intermediates:
Solvent minimization strategies reduce environmental impact without sacrificing efficiency:
Atom economy principles focus on incorporating reactants entirely into the final product:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: